1-Azido-2,4-difluorobenzene

Übersicht

Beschreibung

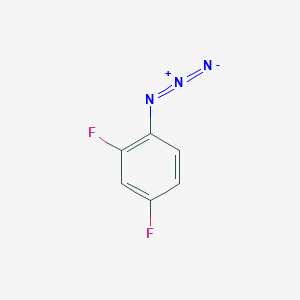

1-Azido-2,4-difluorobenzene: is an organic compound with the molecular formula C6H3F2N3 It is characterized by the presence of an azide group (-N3) and two fluorine atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azido-2,4-difluorobenzene can be synthesized from 2,4-difluoroaniline through a diazotization reaction followed by azidation. The process involves the following steps:

Diazotization: 2,4-difluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the corresponding diazonium salt.

Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to yield this compound

Industrial Production Methods: Continuous-flow reactors can be employed to enhance the efficiency and safety of the diazotization and azidation reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azido-2,4-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products:

Substitution Reactions: Substituted benzene derivatives.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Amino-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Azido-2,4-difluorobenzene serves as a versatile building block in organic synthesis. It is particularly useful in the formation of heterocycles , such as triazoles, through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals.

Key Reactions:

- CuAAC Reaction: The compound can react with terminal alkynes to produce 1,2,3-triazoles, which are significant in drug development due to their biological activities.

- Formation of α-Azido Ketones: These derivatives can be synthesized from this compound and have applications in creating various nitrogen-containing compounds such as amines and imines.

Medicinal Chemistry

Research indicates that this compound and its derivatives exhibit notable biological activities , including potential antiviral properties. Specifically, derivatives have been explored as non-nucleoside inhibitors for viruses like HIV, leveraging the azide group's reactivity for bioconjugation and labeling biomolecules . The incorporation of fluorine atoms enhances bioavailability and interaction with biological targets.

Case Study:

- A study demonstrated that triazole derivatives synthesized from this compound showed significant inhibitory effects on the growth of various human cancer cell lines, indicating their potential as therapeutic agents .

Materials Science

In materials science, this compound is utilized in the development of specialty polymers and materials with unique properties due to its azide functionality. The ability to form covalent bonds with other materials allows for the creation of advanced composites and energetic materials.

Applications:

- Energetic Materials: The azide group is known for its energetic properties, making compounds based on this compound suitable for applications in explosives and propellants.

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance performance characteristics such as thermal stability and mechanical strength .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Organic Chemistry | Building Block for Heterocycles | Used in CuAAC reactions to synthesize triazoles and other nitrogen-containing compounds. |

| Medicinal Chemistry | Antiviral Research | Explored as inhibitors for viruses; derivatives show potential against HIV and cancer cells. |

| Materials Science | Development of Specialty Polymers | Used in energetic materials; enhances properties of polymer composites. |

Wirkmechanismus

The mechanism of action of 1-azido-2,4-difluorobenzene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is exploited in various applications, including the synthesis of complex molecules and the modification of biomolecules .

Vergleich Mit ähnlichen Verbindungen

1-Azido-2,4-difluorobenzene: is similar to other azido-substituted benzene derivatives, such as and .

Fluorinated Benzimidazoles: Compounds like 2,4-difluorobenzimidazole share similarities in terms of fluorine substitution on the benzene ring.

Uniqueness:

- The presence of both azide and fluorine groups in this compound imparts unique reactivity and properties, making it distinct from other azido or fluorinated compounds.

- The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Biologische Aktivität

1-Azido-2,4-difluorobenzene, with the molecular formula C₆H₄F₂N₃ and CAS number 91229-55-9, is an organic compound featuring an azide group (-N₃) attached to a difluorobenzene ring. The unique structural characteristics of this compound contribute to its biological activity, particularly in medicinal chemistry and synthetic applications.

Structural Characteristics

The presence of fluorine atoms at the 2 and 4 positions of the benzene ring enhances the compound's reactivity and bioavailability. The azide functional group is known for its versatility, allowing for various chemical transformations and interactions with biological targets.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Azido-2-fluorobenzene | Contains one fluorine atom | Simpler structure; less reactive than difluorinated analogs |

| 1-Azido-4-fluorobenzene | Contains one fluorine atom at para position | Different reactivity profile due to substitution position |

| 1-Azido-2,6-difluorobenzene | Contains two fluorine atoms at different positions | Potentially different biological activity due to steric effects |

| 1-Azido-3,5-difluorobenzene | Fluorine atoms at meta positions | May exhibit distinct physical properties compared to ortho-substituted variants |

Biological Activity

Research indicates that compounds with azide groups can exhibit notable biological activities. Specifically, derivatives of this compound have been studied for their antiviral properties , particularly as potential non-nucleoside inhibitors of viruses such as HIV. The unique combination of the azide and difluorinated structure may enhance interactions with viral components, increasing efficacy.

Antiviral Mechanism

The antiviral activity is hypothesized to arise from the ability of the azide group to participate in bioorthogonal reactions, which allow for selective targeting of viral components without affecting host cells. This property is crucial in developing therapeutic agents that minimize side effects while maximizing antiviral efficacy.

Case Studies and Research Findings

- Antiviral Studies : A study on related compounds indicated that azido derivatives can inhibit viral replication effectively. For instance, certain monofluoro and difluoro analogues demonstrated significant antiviral activity against hepatitis C virus (HCV), suggesting a potential pathway for exploring similar activities in this compound .

- Bioavailability Enhancements : The introduction of fluorine atoms has been shown to improve the pharmacokinetic profiles of drug candidates. In the case of this compound, these modifications may enhance solubility and permeability across biological membranes, facilitating better absorption and distribution within biological systems .

- Toxicity Assessments : While exploring its biological activity, it is also essential to consider toxicity profiles. Preliminary assessments suggest that compounds like this compound may exhibit acute toxicity and irritant properties; thus, safety evaluations are critical when considering therapeutic applications .

Eigenschaften

IUPAC Name |

1-azido-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCOFIHJJULAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655596 | |

| Record name | 1-Azido-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91229-55-9 | |

| Record name | 1-Azido-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.